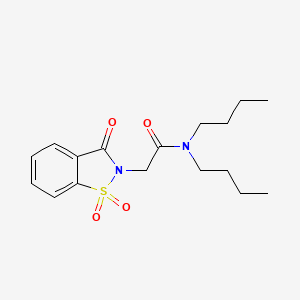

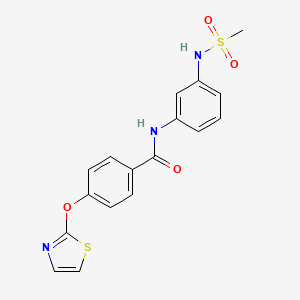

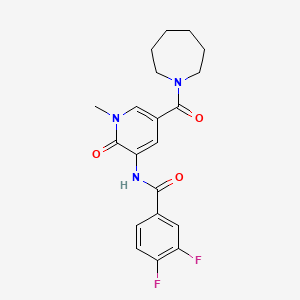

![molecular formula C8H13N3O B2574233 1-(叠氮甲基)-3,3-二甲基-2-氧杂双环[2.1.1]己烷 CAS No. 2225144-75-0](/img/structure/B2574233.png)

1-(叠氮甲基)-3,3-二甲基-2-氧杂双环[2.1.1]己烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bicyclo[2.1.1]hexanes are valuable saturated bicyclic structures that are incorporated in newly developed bio-active compounds . They are playing an increasingly important role, while still being underexplored from a synthetic accessibility point of view .

Synthesis Analysis

The synthesis of bridge-functionalised species is highly challenging but would open up many new opportunities for molecular design . An efficient and modular approach toward new 1,2-disubstituted bicyclo[2.1.1]hexane modules has been disclosed . This strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .Molecular Structure Analysis

Bicyclo[2.1.1]hexanes are polycyclic molecules . The chain alkane fits the general formula of CnH2n+2 (n: positive integer), and the number of H atoms reaches the maximum level in chain alkanes .Chemical Reactions Analysis

Bicyclo[2.1.1]hexanes have been synthesized, characterized, and biologically validated as saturated bioisosteres of the ortho-substituted benzene ring . The incorporation of the 1,2-disubstituted bicyclo[2.1.1]hexane core into the structure of fungicides boscalid (BASF), bixafen (Bayer CS), and fluxapyroxad (BASF) gave saturated patent-free analogs with high antifungal activity .科学研究应用

新型双环[2.1.1]己烷紧凑模块的制备

双环[2.1.1]己烷是新开发的生物活性化合物中包含的宝贵的饱和双环结构 . 1-(叠氮甲基)-3,3-二甲基-2-氧杂双环[2.1.1]己烷可用于制备新型 1,2-二取代双环[2.1.1]己烷模块 . 该策略基于使用光化学通过 [2 + 2] 环加成反应获得新的结构单元 .

富 sp3 化学空间的开发

该体系可以很容易地进行多种转化衍生化,为富 sp3 的全新化学空间打开了大门 . 这在药物化学中尤其有用,因为富 sp3 和张力双环支架被用作生物等排体 .

候选药物溶解度、活性及构象限制的调节

这些化合物的内在性质在调节候选药物的溶解度、活性以及构象限制方面起着至关重要的作用,有时甚至可以改进这些性质 . 这使得它们在开发新型药物和生物活性化合物方面具有重要价值 .

邻位取代苯的饱和生物等排体

1,2-二取代双环[2.1.1]己烷已被合成、表征并生物学验证为邻位取代苯环的饱和生物等排体 . 这使得它们在开发新型药物和生物活性化合物方面具有实用性 .

抗真菌剂的开发

将 1,2-二取代双环[2.1.1]己烷核心纳入杀真菌剂啶酰菌胺 (BASF)、氟嘧菌胺 (拜耳 CS) 和氟唑菌酰胺 (BASF) 的结构中,得到了具有高抗真菌活性的饱和无专利保护的类似物 . 这表明其在开发新型抗真菌剂方面具有潜在应用 .

2-氮杂双环[2.1.1]己烷盐酸盐的制备

该化合物可用于分批制备 2-氮杂双环[2.1.1]己烷盐酸盐,可获得多克级产物 . 关键的合成步骤包括用叔丁基亚磺酰胺对伯烷基氯进行分子内取代,从而形成 [2.1.1]-双环体系 .

作用机制

Target of Action

It’s known that this compound is a bioisostere of ortho-substituted benzene , which suggests that it may interact with a variety of biological targets, depending on the specific functional groups attached to the bicyclic structure.

Mode of Action

It’s known that this compound is synthesized via a catalytic alkene insertion approach . This process involves intermolecular coupling between olefins and bicyclo[1.1.0]butyl (BCB) ketones, supported by a radical relay mechanism .

Biochemical Pathways

Given its structural similarity to ortho-substituted benzene , it’s plausible that this compound could influence a variety of biochemical pathways, depending on the specific functional groups attached to the bicyclic structure.

Pharmacokinetics

Its structural similarity to ortho-substituted benzene suggests that it may have similar pharmacokinetic properties, including potential for absorption and distribution throughout the body, metabolism by the liver, and excretion via the kidneys.

Result of Action

It’s known that this compound has been incorporated into the structure of fungicides boscalid (basf), bixafen (bayer cs), and fluxapyroxad (basf) to provide saturated patent-free analogs with high antifungal activity .

Action Environment

It’s known that this compound is synthesized via a catalytic process that operates with smi2 loadings as low as 5mol% , suggesting that it may be relatively stable under a variety of environmental conditions.

安全和危害

未来方向

属性

IUPAC Name |

1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-7(2)6-3-8(4-6,12-7)5-10-11-9/h6H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTKBWXALLYMFRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC(C2)(O1)CN=[N+]=[N-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

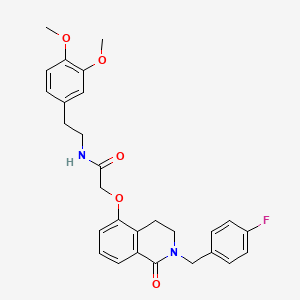

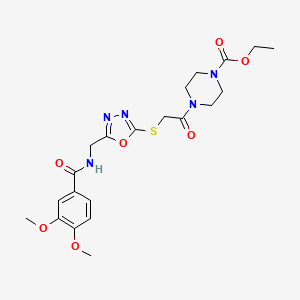

![N-[(3-bromophenyl)methyl]-5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2574156.png)

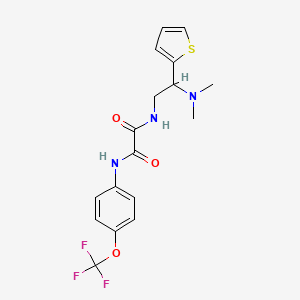

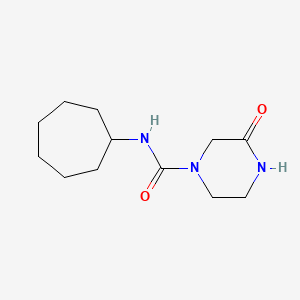

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2574169.png)

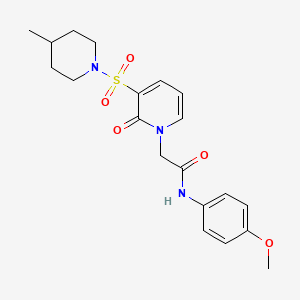

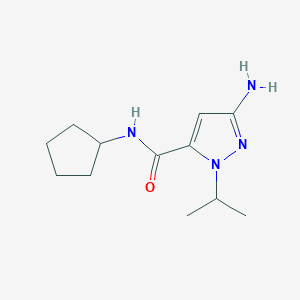

![N-(2-chlorobenzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2574173.png)